molecular formula C13H20N2O4 B6616678 tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate CAS No. 478623-90-4

tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate

Cat. No. B6616678
CAS RN: 478623-90-4
M. Wt: 268.31 g/mol
InChI Key: KKNKTNXIPXJGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate, also known as TBMDC, is an organic compound belonging to the class of piperidine derivatives. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals, and has been studied extensively for its potential applications in the fields of medicine and agriculture. TBMDC has been found to exhibit a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and the study of its biochemical and physiological effects. It has been used in the synthesis of a number of drugs, including a new antifungal compound, and in the study of its potential use as an insecticide. It has also been used in the study of its potential use as a herbicide, as well as its potential applications in the treatment of certain types of cancer.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to the inhibition of certain enzymes and other proteins involved in the metabolism of the drug. This leads to the inhibition of the drug’s action, and thus prevents its absorption into the body.
Biochemical and Physiological Effects
tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of certain proteins involved in the transport of drugs and other compounds across cell membranes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as the potential to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate in laboratory experiments has a number of advantages, including its low cost and ease of synthesis. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of using tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate in laboratory experiments is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The potential future directions for the use of tert-butyl 4-[(dimethylamino)methylidene]-3,5-dioxopiperidine-1-carboxylate are numerous. One potential application is its use in the synthesis of new pharmaceuticals and agrochemicals. In addition, its potential use as an insecticide, herbicide, and anti-cancer agent could be explored further. Finally, its potential use as a drug delivery system could be investigated, as it has been found to have a number of biochemical and physiological effects.

properties

IUPAC Name

tert-butyl 4-(dimethylaminomethylidene)-3,5-dioxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15-7-10(16)9(6-14(4)5)11(17)8-15/h6H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNKTNXIPXJGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C(=CN(C)C)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((dimethylamino)methylene)-3,5-dioxopiperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

56.0 g (of 1,1-dimethylethyl 3,5-dioxo-1-piperidinecarboxylate having the empirical formula C10H15NO4 (prepared by a method similar to that described in Heterocycles, 22, 2769-2773, (1984), replacing methyl chloroformate with (BOC)2O, are prepared as a suspension. 55.5 ml of N,N-dimethylformamide dimethyl acetal at 95% are added at room temperature. The medium is stirred for half an hour at 80° C. and then for 3 hours at 50° C. The solvent is evaporated off under reduced pressure. 79 g of 1,1-dimethylethyl 4-[(dimethylamino)methylene]-3,5-dioxo-1-piperidinecarboxylate having the empirical formula C13H20N2O4 are thus obtained. The corresponding yield is 99%.
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Synthesis routes and methods II

Procedure details

To a solution of 122 (12.39 g, 58.11 mmol) in toluene (120 mL) was added 1,1-dimethoxy-N,N-dimethylmethanamine (11.62 mL, 87.16 mmol) and the reaction was heated to 80° C. for 30 min then at 50° C. for 1 h. The reaction was concentrated to afford 16.5 g (105%) of crude tert-butyl 4-((dimethylamino)methylene)-3,5-dioxopiperidine-1-carboxylate (124) which was used without additional purification.
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